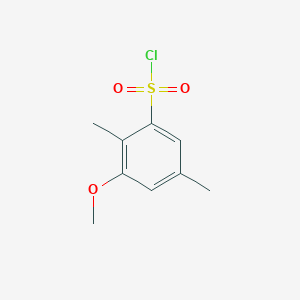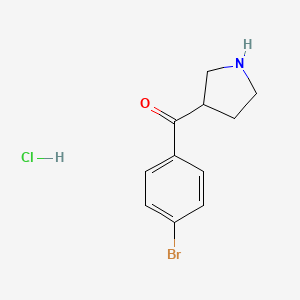
2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions. This can be achieved using various methods, such as the Pechmann condensation or the oxidative cyclization of ortho-alkynylphenols.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzofuran ring through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Amination: The final step involves the introduction of the ethan-1-amine group. This can be achieved through nucleophilic substitution reactions using ethylamine or other suitable amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-amine group can be replaced with other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, contributing to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride
- 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one
- 2-(1-(Methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one
Uniqueness
This compound stands out due to its unique structural features, which confer distinct biological activities. Compared to similar compounds, it has shown promising results in preliminary studies for its potential therapeutic applications, particularly in the field of oncology and neurology. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methyl-1-benzofuran-3-yl)ethanamine |
InChI |
InChI=1S/C11H13NO/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5H,6-7,12H2,1H3 |
InChI Key |
FPHABPQYVPYGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13260055.png)
![3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13260066.png)



![4-[(Butan-2-yl)amino]-2-chlorobenzonitrile](/img/structure/B13260085.png)
![2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13260086.png)

amine](/img/structure/B13260103.png)
![(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13260109.png)
![2-{[1-(4-Methylphenyl)propyl]amino}propan-1-ol](/img/structure/B13260125.png)

![5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13260141.png)
![3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13260143.png)
